molecular formula C3H2Br2N2O B155079 2,2-Dibromo-2-cyanoacetamide CAS No. 10222-01-2

2,2-Dibromo-2-cyanoacetamide

Cat. No.: B155079
CAS No.: 10222-01-2
M. Wt: 241.87 g/mol
InChI Key: UUIVKBHZENILKB-UHFFFAOYSA-N
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Description

2,2-Dibromo-2-cyanoacetamide: is a chemical compound with the molecular formula C₃H₂Br₂N₂O. It is known for its antimicrobial properties and is widely used as an algicide, bactericide, and fungicide in various industrial applications . This compound is also referred to as 2,2-dibromo-3-nitrilopropionamide.

Mechanism of Action

Target of Action

DBNPA primarily targets enzymes in microorganisms . The compound’s primary mode of action is through the inactivation of these enzymes, particularly those with functional –SH groups .

Mode of Action

DBNPA acts by converting functional –SH groups in enzymes to the oxidized S-S form . This conversion inactivates the enzymes, thereby inhibiting the growth and reproduction of the microorganisms. DBNPA is a fast-acting biocide, exerting its biocidal action directly after its application . It has a multi-site effect, meaning it can act on multiple targets within the microorganism .

Pharmacokinetics

Dbnpa is known for its instability in water, which allows it to quickly kill microorganisms and then degrade into various products, including ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid .

Result of Action

The primary result of DBNPA’s action is the death of microorganisms. By inactivating enzymes, DBNPA disrupts the normal functioning of these organisms, leading to their death . This makes DBNPA an effective biocide, used for controlling bacterial, fungal, and algal growth in industrial water systems .

Action Environment

DBNPA’s action can be influenced by environmental factors. For instance, its instability in water allows it to act quickly and then degrade . In acidic conditions, DBNPA is relatively stable, but it decomposes easily in alkaline conditions . Therefore, the pH of the environment can significantly influence DBNPA’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-cyanoacetamide can be synthesized by reacting sodium bromide and cyanoacetamide. The reaction involves the direct importation of chlorine into an aqueous medium for oxidation and bromination at temperatures ranging from 10°C to 80°C . The molar ratio of alkali bromide to cyanoacetamide is typically 2.0-2.5, and the chlorine is 0.55-0.75 times the amount of alkali bromide .

Industrial Production Methods: The industrial production of this compound involves a similar process, utilizing cyanoacetamide and industrial alkali bromide mother liquor as raw materials. This method is advantageous due to its simplicity, mild operation conditions, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dibromo-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized, leading to the formation of different products depending on the conditions.

    Substitution: It can participate in substitution reactions, where bromine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents used include chlorine and other halogens.

    Reaction Conditions: Reactions typically occur in aqueous media at controlled temperatures.

Major Products:

Scientific Research Applications

2,2-Dibromo-2-cyanoacetamide has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    2-Bromo-2-nitro-1,3-propanediol: Another antimicrobial agent used in similar applications.

    2-Methyl-4-isothiazolin-3-one: A biocide with a different mechanism of action but used in similar industrial applications.

    1,2-Benzisothiazol-3(2H)-one: Another compound with antimicrobial properties.

Uniqueness: 2,2-Dibromo-2-cyanoacetamide is unique due to its multiple reaction sites on microorganisms, making it difficult for organisms to develop resistance . Its fast-acting nature and broad-spectrum antimicrobial activity make it a valuable compound in various applications.

Properties

IUPAC Name

2,2-dibromo-2-cyanoacetamide
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InChI

InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)
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InChI Key

UUIVKBHZENILKB-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C(C(=O)N)(Br)Br
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Molecular Formula

C3H2Br2N2O
Record name 2,2-DIBROMO-3-NITRILOPROPIONAMIDE
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DSSTOX Substance ID

DTXSID5032361
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Molecular Weight

241.87 g/mol
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Physical Description

2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor., White solid; [HSDB] Colorless to yellow liquid with a moldy pungent odor; [CAMEO] White powder; [MSDSonline], Solid
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Boiling Point

Decomposes at 190 °C
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Solubility

In water, 1.5 g/100 mL (15,000 mg/L), In acetone, 35 g/100 mL; in ethanol, 25 g/100mL, 0.82 mg/L @ 25 °C (exp)
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Vapor Pressure

0.0009 [mmHg], 9.0X10-4 mm Hg at 25 °C
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Color/Form

White to "off white" crystalline solid

CAS No.

10222-01-2
Record name 2,2-DIBROMO-3-NITRILOPROPIONAMIDE
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Melting Point

123 to 126 °C, 126 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2,2-Dibromo-2-cyanoacetamide (DBNPA)?

A: DBNPA is primarily known for its potent biocidal and algaecidal properties [, ]. It exhibits a broad spectrum of activity against various microorganisms, making it suitable for applications such as:

  • Industrial Water Treatment: Preventing biofouling and microbial growth in industrial water systems. [, ]
  • Oilfield Fracturing: Inhibiting the degradation of plant-based fracturing fluids by bacteria. []
  • Antibacterial Paint: Incorporation into paint formulations to provide long-lasting antibacterial protection on surfaces. []
  • Edible Fungi Cultivation: Controlling the growth of unwanted bacteria and fungi during the cultivation process. []

Q2: How is DBNPA synthesized?

A: The most efficient synthesis method for DBNPA involves reacting cyanoacetamide (CAA) with bromine (Br2) in the presence of hydrogen peroxide (H2O2) []. The optimal reaction conditions include a temperature of 80-90°C, a reaction time of 20-30 minutes, and a molar ratio of CAA to Br2 of 1:1.1-1.3. The hydrogen peroxide acts as an oxidizing agent, converting the byproduct hydrogen bromide (HBr) back into Br2, allowing for its recycling in the reaction.

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